Alpha,beta,beta 20r 24r-ethylcholestane
Overview
Description
Alpha,beta,beta 20r 24r-ethylcholestane is a chemical compound with the molecular formula C29H52 and a molecular weight of 400.72. It is also known as Stigmastane, (5.alpha.,14.beta.,17.alpha.,20S,24.xi.) . This compound is a derivative of cholestane, a saturated steroid hydrocarbon, and is characterized by the presence of ethyl groups at the 20 and 24 positions.
Preparation Methods
The preparation of Alpha,beta,beta 20r 24r-ethylcholestane involves several synthetic routes and reaction conditions. One common method is the hydrogenation of stigmasterol, a naturally occurring sterol found in plant oils. The hydrogenation process typically involves the use of a palladium or platinum catalyst under high pressure and temperature conditions. Industrial production methods may also involve the extraction and purification of this compound from natural sources, followed by chemical modification to achieve the desired structure .
Chemical Reactions Analysis
Alpha,beta,beta 20r 24r-ethylcholestane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of ketones or alcohols, while reduction reactions may yield saturated hydrocarbons .
Scientific Research Applications
Alpha,beta,beta 20r 24r-ethylcholestane has several scientific research applications across various fields. In chemistry, it is used as a reference compound for the study of steroidal structures and their chemical properties. In biology, it is utilized in the investigation of sterol metabolism and its role in cellular processes. In medicine, this compound is studied for its potential therapeutic effects, particularly in the treatment of cholesterol-related disorders. Additionally, it has industrial applications in the production of steroid-based pharmaceuticals and as a precursor for the synthesis of other bioactive compounds .
Mechanism of Action
The mechanism of action of Alpha,beta,beta 20r 24r-ethylcholestane involves its interaction with specific molecular targets and pathways. As a derivative of cholestane, it is likely to influence cholesterol metabolism and homeostasis. The compound may interact with enzymes involved in the biosynthesis and degradation of cholesterol, thereby modulating its levels in the body. Additionally, it may affect cellular signaling pathways related to lipid metabolism and transport .
Comparison with Similar Compounds
Alpha,beta,beta 20r 24r-ethylcholestane can be compared with other similar compounds, such as cholestane, ergostane, and campestane. These compounds share a similar steroidal structure but differ in the presence and position of functional groups. For example, cholestane lacks the ethyl groups present in this compound, while ergostane and campestane have different side chains. The uniqueness of this compound lies in its specific ethyl substitutions, which may confer distinct chemical and biological properties .
Properties
IUPAC Name |
(5R,8R,9S,10S,13R,14R,17S)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H52/c1-7-22(20(2)3)12-11-21(4)25-15-16-26-24-14-13-23-10-8-9-18-28(23,5)27(24)17-19-29(25,26)6/h20-27H,7-19H2,1-6H3/t21-,22-,23-,24+,25+,26-,27+,28+,29-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBHKNPLNHLYHT-PJTCVQKCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CC[C@@H](C)[C@@H]1CC[C@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCCC4)C)C)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H52 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401025801 | |
Record name | alpha,beta,beta 20r 24r-Ethylcholestane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401025801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71117-92-5 | |
Record name | alpha,beta,beta 20r 24r-Ethylcholestane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401025801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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